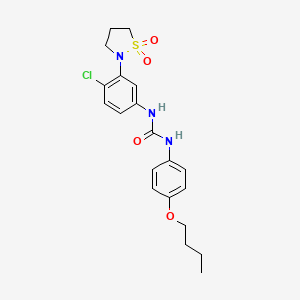

1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Description

Propriétés

IUPAC Name |

1-(4-butoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-2-3-12-28-17-8-5-15(6-9-17)22-20(25)23-16-7-10-18(21)19(14-16)24-11-4-13-29(24,26)27/h5-10,14H,2-4,11-13H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIOWDAMWPLWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Butoxyphenyl Intermediate:

Starting Material: 4-Butoxyphenol

Reaction: Alkylation with an appropriate alkyl halide under basic conditions to form 4-butoxyphenyl ether.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The isothiazolidinyl moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Corresponding substituted derivatives.

Applications De Recherche Scientifique

1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinyl moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues in Urea-Based Therapeutics

Below is a comparative analysis of structurally related compounds:

Key Structural and Functional Differences

Substituent Effects :

- The target compound’s 4-butoxyphenyl group enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy in CID 750418 ). This may improve membrane permeability but reduce aqueous solubility.

- The isothiazolidin-1,1-dioxide moiety distinguishes it from analogues with trifluoromethyl (e.g., 9k ) or benzothiazole groups (e.g., CID 750418 ). The sulfone group could confer metabolic stability by resisting oxidative degradation.

- Synthetic Efficiency: Urea derivatives with piperazine-thiazole backbones (e.g., 11o , 9k ) exhibit high yields (85–88%), suggesting robust synthetic routes.

- Bioactivity Potential: Compounds with chloro-CF₃-phenyl motifs (e.g., Sorafenib , 11o ) show anticancer activity, implying the target compound’s chloro-isothiazolidin group may mimic this pharmacophore. The absence of a thiazole-piperazine backbone (as in 9k ) may reduce kinase-targeting efficacy but mitigate off-target effects.

Research Findings and Hypotheses

- Anticancer Activity : Pyridine-urea analogues (e.g., compound 83 ) inhibit MCF-7 breast cancer cells (IC₅₀ ~10 µM), suggesting urea derivatives with electron-withdrawing substituents (Cl, CF₃) are promising. The target compound’s isothiazolidin dioxide group may enhance DNA intercalation or protein binding .

Activité Biologique

1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Urea moiety : Contributes to its biological activity.

- Chloro and butoxy substituents : Influence solubility and interaction with biological targets.

- Dioxidoisothiazolidin group : May play a role in its mechanism of action.

Structural Formula

Antihyperglycemic Effects

Research indicates that derivatives of phenyl urea, including this compound, exhibit antihyperglycemic activity. In vitro studies suggest that these compounds may act as PPAR gamma agonists, which are important for glucose metabolism regulation .

Anticancer Properties

Several studies have evaluated the anticancer potential of similar urea derivatives. These compounds often demonstrate cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

The precise mechanism through which 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific cellular receptors or enzymes involved in metabolic pathways.

Case Studies

- Antihyperglycemic Activity :

-

Cytotoxicity Assays :

- In vitro assays on various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications.

Data Tables

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and what parameters critically influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidine-dioxide moiety and subsequent coupling with urea precursors. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for urea bond formation .

- Temperature control : Reactions involving chloro-substituted intermediates often require低温 (0–5°C) to prevent side reactions .

- Catalyst optimization : Use of coupling agents like EDCI/HOBt improves amide/urea bond formation efficiency .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

Methodological Answer:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea NH···O interactions) .

- NMR spectroscopy : Use -DEPTO to distinguish quaternary carbons in the isothiazolidine ring .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the chloro-substituted phenyl group .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data across studies, particularly in anticancer vs. antimicrobial assays?

Methodological Answer:

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., 10 µg/mL for antimicrobial tests) to minimize variability .

- Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate membrane permeability via logP measurements .

- Mechanistic profiling : Compare transcriptomic responses in cancer vs. bacterial models to identify target specificity .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent variation : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to enhance solubility without losing affinity .

- Isosteric replacement : Substitute the chloro group with trifluoromethyl to improve metabolic stability .

- Pharmacophore mapping : Use molecular docking to prioritize modifications at the isothiazolidine-dioxide moiety for target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.